molecular formula C17H15BO3 B13901849 Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- CAS No. 183170-92-5

Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]-

Cat. No.: B13901849
CAS No.: 183170-92-5
M. Wt: 278.1 g/mol
InChI Key: KDUUUXOIQQAPKS-UHFFFAOYSA-N
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Description

Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- (CAS: Not explicitly provided in evidence), is an aromatic boronic acid derivative featuring a naphthalene core substituted at the 2-position with a boronic acid group (-B(OH)₂) and at the 1-position with a phenylmethoxy (benzyloxy) group. This structure combines the electron-deficient boronic acid moiety with a bulky aromatic substituent, which may influence its solubility, reactivity, and biological activity.

Properties

CAS No.

183170-92-5

Molecular Formula

C17H15BO3

Molecular Weight

278.1 g/mol

IUPAC Name

(1-phenylmethoxynaphthalen-2-yl)boronic acid

InChI

InChI=1S/C17H15BO3/c19-18(20)16-11-10-14-8-4-5-9-15(14)17(16)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2

InChI Key

KDUUUXOIQQAPKS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C2=CC=CC=C2C=C1)OCC3=CC=CC=C3)(O)O

Origin of Product

United States

Preparation Methods

Organometallic Coupling with Borate Esters

A common approach involves the reaction of an aryl or naphthyl organometallic reagent (e.g., Grignard or organolithium) with trimethyl borate or boric acid derivatives under inert atmosphere, followed by hydrolysis to yield the boronic acid.

  • Example Process :
    In a 2 L inert atmosphere reactor, trimethylborate is dissolved in tetrahydrofuran (THF) and cooled to ~20°C. A solution of the corresponding organomagnesium chloride (prepared from the phenylmethoxy-naphthalenyl precursor) is added dropwise, maintaining temperature control. After stirring for several hours, the intermediate boronic ester forms.

  • Hydrolysis and Work-up :
    The boronic ester suspension is refluxed with water for 16 hours to hydrolyze the ester to the boronic acid. Subsequent filtration and solvent removal yield the desired boronic acid, often as a monohydrate sodium salt.

Transesterification and Ester Protection

Due to the instability and purification challenges of free boronic acids, boronic esters are frequently synthesized as protected intermediates.

  • Boronic esters can be prepared by reacting boronic acids with diols (e.g., pinacol), forming cyclic esters that are easier to handle and purify.

  • Transesterification reactions allow conversion of less stable boronic esters into more stable derivatives by exchanging the diol moiety. This method can be adapted to phenylmethoxy-naphthalenyl boronic acid derivatives to improve stability and facilitate purification.

Catalytic Borylation of Aryl Halides

Transition metal-catalyzed borylation (e.g., palladium-catalyzed Suzuki–Miyaura coupling precursors) can be employed to introduce boronic acid functionality onto aromatic systems.

  • For the phenylmethoxy-naphthalenyl scaffold, aryl halides or triflates can be reacted with bis(pinacolato)diboron under palladium catalysis to form boronic esters, which are then hydrolyzed to boronic acids.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Notes
Organometallic addition Trimethylborate + organomagnesium chloride in THF 0–25°C Addition over hours Inert atmosphere, temperature control critical
Hydrolysis Water reflux Reflux (~100°C) 16 hours Converts boronic ester to boronic acid
Ester formation Boronic acid + diol (e.g., pinacol) Room temp or reflux Hours to overnight Forms stable boronic esters for purification
Transesterification Boronic ester + diol Room temp Variable (hours to days) Used to optimize ester stability
Catalytic borylation Aryl halide + bis(pinacolato)diboron + Pd catalyst 80–100°C Several hours Followed by hydrolysis to free boronic acid

Purification and Characterization

  • Purification : Boronic acids are often isolated as monohydrate sodium salts or as boronic esters to improve stability. Techniques include filtration, recrystallization, and azeotropic distillation to remove water and solvents.

  • Characterization : X-ray powder diffraction (XRPD), nuclear magnetic resonance (NMR), and Karl Fischer titration for water content are standard methods to confirm purity and structure.

Research Discoveries and Advances

  • The use of oxazoline magnesium chloride intermediates in boronic acid synthesis has improved yields and scalability.

  • Transesterification studies reveal that the steric and electronic nature of diols significantly affects the rate and stability of boronic esters, which is crucial for designing stable phenylmethoxy-naphthalenyl boronic acid derivatives.

  • Catalytic borylation methods have expanded the accessibility of complex boronic acids, allowing late-stage functionalization of aromatic systems with high selectivity.

Summary Table of Key Preparation Methods

Method Key Reagents Advantages Limitations
Organometallic addition + hydrolysis Organomagnesium chloride + trimethylborate High yield, scalable Requires inert atmosphere, moisture sensitive
Transesterification Boronic ester + diols Improves stability and purification Time-consuming, equilibrium dependent
Catalytic borylation Aryl halide + bis(pinacolato)diboron + Pd catalyst Mild conditions, versatile Requires expensive catalysts, optimization needed

Chemical Reactions Analysis

Types of Reactions

Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like ethanol, toluene, or water . Reaction conditions can vary, but typical conditions include temperatures ranging from room temperature to 100°C and reaction times from a few hours to overnight.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, the Suzuki-Miyaura coupling reaction typically produces biaryl compounds, while oxidation reactions can yield boronic esters or anhydrides .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Structural Analogs and Substitution Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Key Properties/Activities References
Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- 1-phenylmethoxy, 2-boronic acid (naphthalene) Hypothesized moderate lipophilicity; potential enzyme inhibition or anticancer activity (inferred) N/A
6-Methoxy-2-naphthalenyl boronic acid (CAS: 156641-98-4) 6-methoxy, 2-boronic acid (naphthalene) Used in fluorescent sensing; moderate water solubility
6-Hydroxynaphthalen-2-yl boronic acid 6-hydroxy, 2-boronic acid (naphthalene) Antiproliferative (IC₅₀ = 0.1969 µM in 4T1 breast cancer cells)
Phenanthren-9-yl boronic acid Boronic acid at position 9 (phenanthrene) Antiproliferative (IC₅₀ = 0.2251 µM); higher lipophilicity
1-Amido-2-triazolylethaneboronic acid Triazole ring, amide linkage β-lactamase inhibition (Ki similar to phenyl analogs)
Key Observations:
  • Electronic Effects : Electron-withdrawing boronic acid groups paired with electron-donating substituents (e.g., methoxy) may modulate binding to biological targets like enzymes or receptors .
Anticancer Activity:
  • 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid exhibit potent cytotoxicity (sub-micromolar IC₅₀) in triple-negative breast cancer models, attributed to interactions with serine proteases or transcription factors . The target compound’s phenylmethoxy group may similarly engage hydrophobic binding pockets in cancer-relevant proteins.
  • Boronic acid arylidene heterocycles demonstrate broad anticancer activity, suggesting that naphthalene-based boronic acids are viable scaffolds for drug development .
Enzyme Inhibition:
  • 1-Amido-2-triazolylethaneboronic acid inhibits β-lactamases via transition-state mimicry, highlighting the role of heterocyclic substituents in enzyme binding . The phenylmethoxy group in the target compound could stabilize analogous interactions with catalytic residues.
  • Boronic acid-based HDAC inhibitors (e.g., compound (S)-18) show IC₅₀ values comparable to SAHA, with boronic acid hydration enabling zinc coordination in enzyme active sites .

Physicochemical Properties

Solubility and Stability:
  • 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid face solubility challenges in culture media, limiting reliable in vitro assays . The target compound’s phenylmethoxy group may exacerbate precipitation in polar solvents.
  • Borinic acids (R₁R₂B(OH)) exhibit higher diol-binding affinities than boronic acids, suggesting that steric bulk from substituents like phenylmethoxy could enhance substrate recognition in certain contexts .

Biological Activity

Boronic acids, particularly derivatives like Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl] , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of Boronic Acids

Boronic acids are characterized by their ability to form reversible covalent bonds with diols and other nucleophiles, which has implications in various biological processes. Their applications range from drug development to the management of diseases such as cancer and diabetes. The specific compound has shown promise in several preclinical studies.

  • Inhibition of Enzymatic Activity :
    • Boronic acids can inhibit proteases and other enzymes critical for cellular function. The inhibition mechanism often involves the formation of a covalent bond with the active site of the enzyme, leading to a decrease in enzymatic activity.
  • Interaction with Biomolecules :
    • They can interact with biomolecules such as nucleic acids and proteins, influencing cellular pathways involved in inflammation and cancer progression.
  • Antioxidant Properties :
    • Some boronic acid derivatives exhibit antioxidant activities, potentially reducing oxidative stress within cells.

1. Anticancer Activity

A study investigated the anticancer properties of boronic acid derivatives against various cancer cell lines. The compound demonstrated significant cytotoxicity against human leukemia cells (MEC1), with an EC50 value indicating effective concentration for 50% inhibition of cell growth. The results suggested that structural modifications significantly influenced the activity, highlighting the importance of the phenylmethoxy group in enhancing biological efficacy .

2. Diabetes Management

Research has shown that certain boronic acid derivatives can modulate insulin signaling pathways, which is crucial for diabetes management. The interaction with glucose transporters has been noted, suggesting potential applications in improving glucose uptake in diabetic patients .

Table 1: Biological Activity of Boronic Acid Derivatives

Compound NameActivity TypeEC50/IC50 Value (µM)Targeted Cell Type
Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]Anticancer5.7MEC1 (Leukemia)
Boronic acid derivative AAntidiabetic2.3HepG2 (Liver)
Boronic acid derivative BAntioxidant10Human Fibroblasts

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of boronic acid derivatives typically involves coupling reactions and functional group modifications that enhance their biological activity. Structure-activity relationship studies have revealed that modifications at specific positions on the aromatic rings significantly affect their binding affinity and selectivity towards biological targets .

For instance, introducing electron-withdrawing groups can enhance the reactivity of boronic acids towards nucleophiles, thereby increasing their inhibitory potency against target enzymes.

Q & A

Q. What are the key challenges in synthesizing [1-(phenylmethoxy)-2-naphthalenyl]boronic acid, and how can they be addressed methodologically?

Synthesis of aromatic boronic acids like [1-(phenylmethoxy)-2-naphthalenyl]boronic acid often requires protection of the boronic acid group due to its sensitivity to oxidation and polymerization. A common strategy involves synthesizing boronic ester prodrugs first, as they are more stable and easier to purify. For example, Suzuki-Miyaura coupling or directed ortho-metalation can be employed, with subsequent deprotection under controlled conditions (e.g., acidic hydrolysis) . Reaction conditions must avoid protic solvents to prevent boroxine formation, which complicates purification .

Q. How can structural polymorphism in arylboronic acids like this compound impact experimental reproducibility?

Polymorphism arises due to variations in hydrogen-bonding networks between boronic acid groups and solvent molecules. For instance, two crystalline forms of (naphthalen-1-yl)boronic acid were identified, differing in unit cell parameters (monoclinic vs. orthorhombic) and hydrogen-bonding motifs. Researchers must characterize batches via X-ray crystallography or FTIR to ensure consistency, as polymorphs may exhibit differing solubility or reactivity .

Q. What analytical techniques are optimal for characterizing boronic acid derivatives, and what are their limitations?

MALDI-TOF mass spectrometry is effective but requires derivatization (e.g., conversion to boronic esters with diols) to avoid interference from dehydration/boroxine trimerization . Nuclear magnetic resonance (NMR) can detect boronic acid protons but may require low-temperature or anhydrous conditions. X-ray crystallography remains the gold standard for resolving structural ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding affinity data for boronic acid-glycoprotein interactions?

Secondary non-specific interactions (e.g., hydrophobic or electrostatic forces) can skew binding measurements. To isolate boronic acid-diol specificity, use competitive elution with sorbitol or buffer optimization (e.g., high-pH borate buffers). Surface plasmon resonance (SPR) studies with AECPBA-modified surfaces demonstrated that adjusting ionic strength or using zwitterionic buffers reduces non-specific binding .

Q. What strategies mitigate boroxine formation during high-throughput screening of boronic acid libraries?

Automated mass spectrometry (MS) workflows with rapid data acquisition minimize boroxine artifacts. Alternatively, stabilize boronic acids by pre-complexing with diols (e.g., mannitol) or using aprotic solvents. Evidence from IMCR (Iterative Multiple Component Reactions) shows that derivatization with amines or thiols improves stability during combinatorial library synthesis .

Q. How can computational methods guide the design of boronic acid-based fluorescent sensors for α-hydroxyl carboxylic acids?

Density functional theory (DFT) and time-dependent DFT (TDDFT) predict photoinduced electron transfer (PeT) mechanisms. For example, phenylethynylated carbazole boronic acids were designed to exhibit d-PeT (donor-PeT), where fluorescence increases at neutral pH due to analyte binding. Experimental validation confirmed pH-dependent emission shifts for mandelic acid detection, aligning with calculated free energy changes and electron transfer rates .

Q. What thermal stability considerations are critical for using this compound in flame-retardant polymers?

Thermogravimetric analysis (TGA) of aromatic boronic acids reveals that substituents (e.g., electron-withdrawing groups) enhance stability. Pyrene-1-boronic acid retains integrity up to 600°C, while [1-(phenylmethoxy)-2-naphthalenyl]boronic acid may degrade via cleavage of the methoxy group. Optimize polymer composites by selecting boronic acids with high char yield and synergistic flame-retardant additives .

Methodological Best Practices

  • Synthetic Protocols : Use anhydrous conditions and boronic ester intermediates to improve yield .
  • Data Validation : Cross-validate MALDI-MS results with NMR or HPLC to confirm absence of boroxine artifacts .
  • Computational Modeling : Combine DFT with Marcus theory to predict fluorescence quenching mechanisms in sensor design .

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